

MEGA-8: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MEGA-8

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This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and applications of **MEGA-8** (Octanoyl-N-methylglucamide), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals for the solubilization, purification, and structural analysis of membrane proteins.

Chemical Structure and Identification

MEGA-8, systematically named N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide, is a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA) series. Its amphipathic nature, conferred by a hydrophilic glucamide headgroup and a hydrophobic octanoyl tail, makes it an effective agent for disrupting biological membranes and stabilizing membrane proteins in aqueous solutions.

Table 1: Chemical Identifiers for **MEGA-8**

Identifier	Value
IUPAC Name	N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide
Synonyms	Octanoyl-N-methylglucamide, N-Octanoyl-N-methyl-D-glucamine, OMEGA
CAS Number	85316-98-9
Molecular Formula	C ₁₅ H ₃₁ NO ₆
Molecular Weight	321.41 g/mol
SMILES	<chem>CCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@HO</chem>
InChI	InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1

Physicochemical Properties

The utility of **MEGA-8** in membrane protein research is dictated by its specific physicochemical properties, particularly its Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.

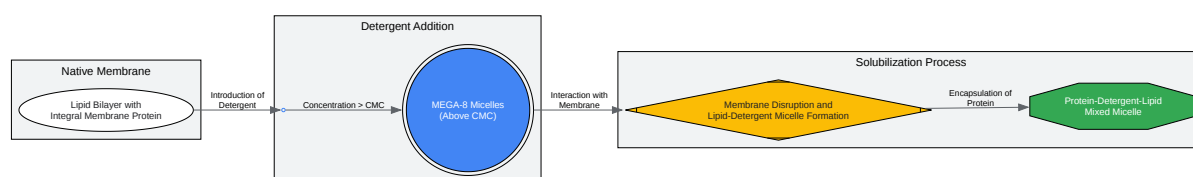
Table 2: Physicochemical Properties of **MEGA-8**

Property	Value	Notes
Appearance	White to off-white crystalline powder	
Purity	≥97%	Typically available in high purity grades for research.
Solubility	Water, DMSO, DMF	Soluble in a range of polar solvents.
Critical Micelle Concentration (CMC)	58 - 79 mM in water at 25°C[1] [2]	The CMC is a crucial parameter for determining the optimal detergent concentration for protein solubilization and is influenced by factors such as temperature and ionic strength.
Effect of Salt on CMC	Decreases with increasing salt concentration	The effect of different salts on the CMC of MEGA-8 generally follows the Hofmeister lyotropic series.
Aggregation Number	Not definitively reported in the literature	The aggregation number, which is the average number of detergent monomers per micelle, is a key parameter for understanding micelle size and shape. While methods for its determination, such as fluorescence quenching and light scattering, are well-established, a specific value for MEGA-8 is not readily available.
Thermodynamic Properties of Micellization	Not definitively reported in the literature	The enthalpy (ΔH) and entropy (ΔS) of micellization provide insight into the driving forces of micelle formation. These

values can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC)[2][3][4][5][6][7], but specific data for MEGA-8 are not widely published.

Mechanism of Action: Membrane Protein Solubilization

The primary function of **MEGA-8** in a research context is the solubilization of integral membrane proteins from their native lipid bilayer environment. This process allows for their purification and subsequent functional and structural characterization. The mechanism involves the disruption of the lipid membrane and the formation of mixed micelles containing the protein of interest, lipids, and detergent molecules.



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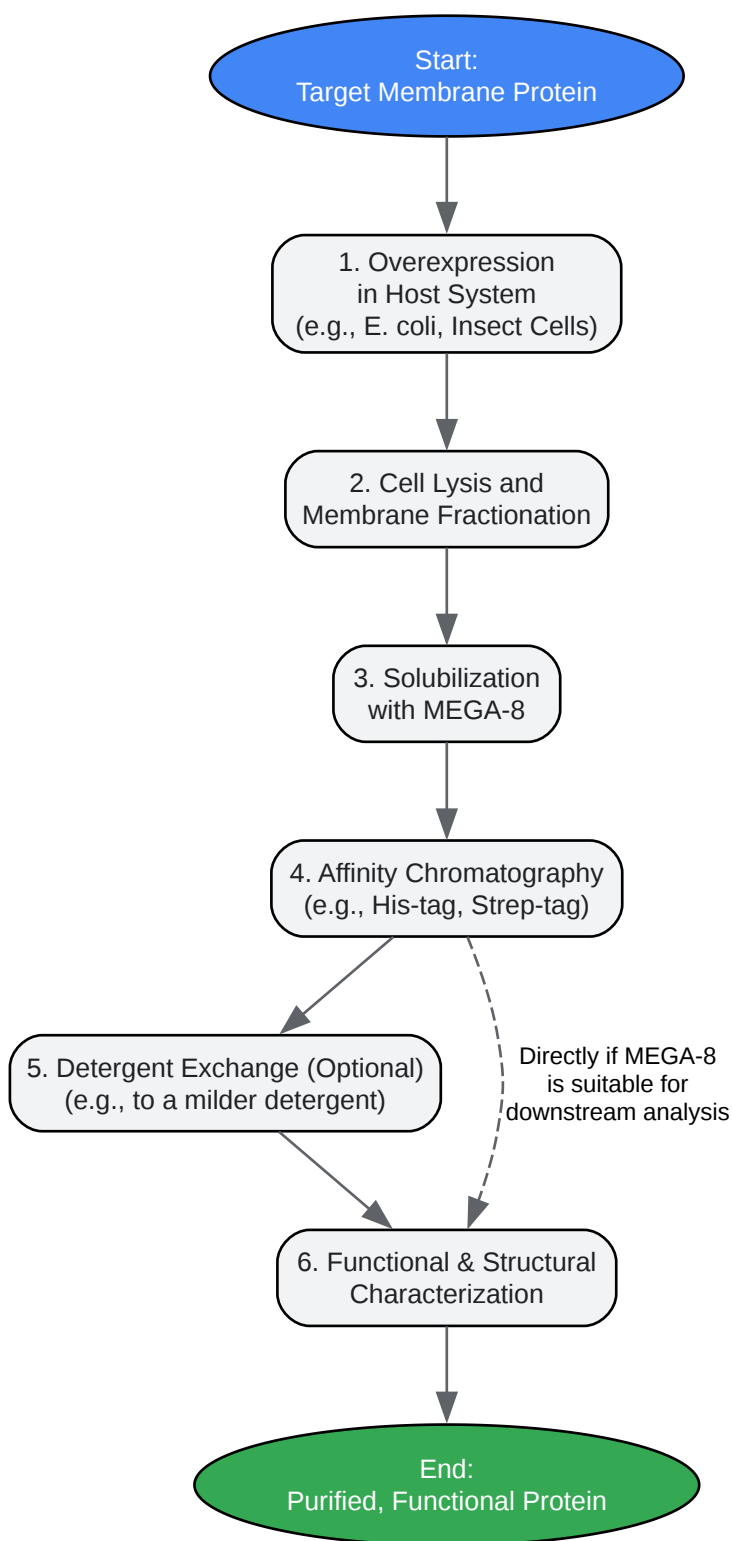
Figure 1: Mechanism of membrane protein solubilization by **MEGA-8**.

Experimental Protocols and Applications

MEGA-8 is a versatile detergent employed in a variety of experimental workflows for the study of membrane proteins. Its high CMC facilitates its removal by dialysis, a significant advantage in downstream applications.

General Workflow for Membrane Protein Research using **MEGA-8**

The following diagram illustrates a typical workflow for the expression, solubilization, purification, and characterization of a membrane protein using **MEGA-8**.



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Figure 2: General workflow for membrane protein research using **MEGA-8**.

Detailed Methodologies

While specific concentrations and conditions must be optimized for each target protein, the following provides a general framework for key experimental steps.

Membrane Protein Solubilization:

- **Preparation of Membranes:** Isolate cell membranes containing the overexpressed protein of interest by standard cell lysis and centrifugation procedures.
- **Solubilization Buffer:** Prepare a buffer containing an appropriate pH (typically 7.0-8.5), salt concentration (e.g., 150 mM NaCl), and additives such as protease inhibitors and a reducing agent.
- **Detergent Concentration:** Add **MEGA-8** to the solubilization buffer at a concentration above its CMC. A common starting point is 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.
- **Incubation:** Resuspend the isolated membranes in the **MEGA-8** containing buffer and incubate with gentle agitation (e.g., on a rocker) at 4°C for 1-2 hours.
- **Clarification:** Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet unsolubilized material. The supernatant contains the solubilized membrane protein.

Reconstitution into Liposomes (e.g., for ABC Transporters):

- **Liposome Preparation:** Prepare unilamellar vesicles (liposomes) of a desired lipid composition by methods such as extrusion or sonication.
- **Detergent Destabilization:** Add a small amount of **MEGA-8** to the liposome suspension to partially destabilize the vesicles.
- **Protein Insertion:** Add the purified, **MEGA-8**-solubilized membrane protein to the destabilized liposomes.
- **Detergent Removal:** Remove the **MEGA-8** from the mixture to allow the formation of proteoliposomes. Common methods for removing high-CMC detergents like **MEGA-8** include

dialysis, size-exclusion chromatography, or the use of hydrophobic adsorbent beads[3][8][9][10].

- **Functional Assays:** The resulting proteoliposomes can be used for various functional assays, such as transport assays for ABC transporters.

Protein Crystallization:

- **Purification and Concentration:** The **MEGA-8**-solubilized protein must be highly pure and concentrated to a suitable level for crystallization trials (typically 5-20 mg/mL).
- **Crystallization Screening:** Use commercially available or custom-made screens to test a wide range of precipitant conditions (e.g., different salts, PEGs, and pH values).
- **Vapor Diffusion:** The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop containing the protein-detergent complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
- **Crystal Optimization:** Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, additives) are further optimized to improve crystal size and quality for X-ray diffraction analysis.

Biological Effects and Cellular Interactions

As a synthetic detergent, **MEGA-8** is primarily used for in vitro applications and is not intended for in vivo use. Its biological effects are largely related to its amphipathic nature and its ability to disrupt lipid bilayers.

- **Membrane Disruption:** At concentrations above the CMC, **MEGA-8** can effectively solubilize cell membranes, leading to cell lysis. This is the basis of its utility in protein extraction.
- **Cytotoxicity:** Like other detergents, **MEGA-8** can exhibit cytotoxicity at concentrations that disrupt cell membrane integrity. The toxicity is generally dose-dependent.
- **Protein Denaturation:** While considered a "mild" non-ionic detergent, high concentrations of **MEGA-8** or prolonged exposure can lead to the denaturation of some sensitive proteins.

Therefore, it is crucial to work at the lowest effective concentration and to keep samples cold to maintain protein stability.

It is important to note that there is no evidence in the scientific literature to suggest that **MEGA-8** has specific interactions with or directly modulates intracellular signaling pathways in a manner analogous to a signaling molecule or drug. Its effects on cellular processes are a consequence of its physical disruption of cellular membranes.

Conclusion

MEGA-8 is a valuable tool in the field of membrane protein research, offering a balance of effective solubilization and relative mildness that preserves the structure and function of many membrane proteins. Its high CMC is a significant advantage for its removal in downstream applications. While specific parameters such as the aggregation number and thermodynamic properties of micellization are not extensively documented, its practical utility has been demonstrated in numerous studies involving the purification, functional reconstitution, and structural determination of a wide range of membrane proteins. Careful optimization of experimental conditions is key to successfully employing **MEGA-8** for the study of these challenging but vital biological molecules.

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